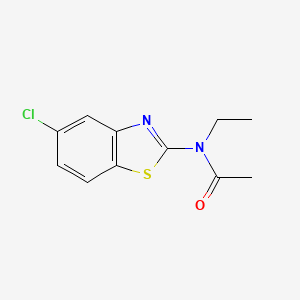![molecular formula C20H19NO5 B7629552 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid, also known as AMPP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a synthetic derivative of a naturally occurring compound, and its unique chemical structure has led to its investigation in various fields of research.
作用機序
The mechanism of action of 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid is not fully understood, but it is believed to act on various signaling pathways in cells. In cancer cells, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons.
Biochemical and Physiological Effects:
2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to have various biochemical and physiological effects, depending on the field of research. In cancer research, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to induce apoptosis and inhibit cell growth. In inflammation research, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to decrease the production of pro-inflammatory cytokines. In neurological disorders, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to improve cognitive function and protect neurons from oxidative stress.
実験室実験の利点と制限
The advantages of using 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid in lab experiments include its unique chemical structure, which allows for investigation of various signaling pathways, and its potential therapeutic applications in cancer, inflammation, and neurological disorders. The limitations of using 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid in lab experiments include its synthetic nature, which may limit its use in natural product research, and the need for further investigation into its mechanism of action.
将来の方向性
For research on 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid include investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes, and further investigating its mechanism of action. Additionally, research on the synthesis of 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid and its derivatives may lead to the development of new compounds with improved therapeutic properties. Overall, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has shown great potential in scientific research and warrants further investigation.
合成法
The synthesis of 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid involves the reaction of 2-methoxybenzaldehyde with 4-acetamidobenzaldehyde in the presence of a base. The resulting intermediate is then reacted with acetyl chloride and a base to obtain the final product, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid. The synthesis method has been optimized to obtain high yields of the compound.
科学的研究の応用
2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-13(22)21-17-7-3-14(4-8-17)5-9-18(23)15-6-10-19(26-2)16(11-15)12-20(24)25/h3-11H,12H2,1-2H3,(H,21,22)(H,24,25)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYUPZZPCRLJRB-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)

![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)

![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)


